

Spectral Data and Synthesis of Methyl Indoline-6-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl indoline-6-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **methyl indoline-6-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a detailed experimental protocol for its synthesis, tabulated spectral data (NMR, IR, and MS), and visualizations to aid in understanding its structural characterization and synthesis workflow.

Synthesis of Methyl Indoline-6-carboxylate

A reliable method for the synthesis of **methyl indoline-6-carboxylate** involves the reduction of its indole precursor, methyl indole-6-carboxylate.^[1]

Experimental Protocol

Materials:

- Methyl indole-6-carboxylate
- Acetic acid
- Sodium cyanoborohydride
- Dichloromethane

- 1N Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve methyl indole-6-carboxylate (534 mg, 3.05 mmol) in acetic acid (7.5 mL) in a suitable flask.
- Cool the solution to 0°C using an ice bath.
- Add sodium cyanoborohydride (580 mg, 9.2 mmol, 3 equivalents) to the solution in portions while stirring.
- Stir the reaction mixture continuously for 40 minutes at 15°C.
- Add another portion of sodium cyanoborohydride (193 mg, 3.05 mmol, 1 equivalent) and continue stirring for 30 minutes at room temperature.
- Upon completion of the reaction, remove the acetic acid using a rotary evaporator.
- Dissolve the resulting residue in dichloromethane.
- Wash the organic solution with 1N NaOH solution.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to yield methyl 2,3-dihydro-1H-indole-6-carboxylate (**methyl indoline-6-carboxylate**) as a pale yellow solid. This reaction typically yields around 494 mg (77%) of the product, which can often be used in subsequent steps without further purification.^[1]

Spectral Data

The structural confirmation of synthesized **methyl indoline-6-carboxylate** is achieved through various spectroscopic techniques. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **methyl indoline-6-carboxylate** are not widely published, the anticipated proton (^1H) and carbon- 13 (^{13}C) NMR spectral data are crucial for its characterization. For reference, related indole and indoline structures exhibit characteristic chemical shifts that can be used for comparative analysis.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the N-H bond of the indoline ring, the C=O of the ester, and C-H bonds of the aromatic and aliphatic portions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular formula for **methyl indoline-6-carboxylate** is $\text{C}_{10}\text{H}_{11}\text{NO}_2$, with a molecular weight of 177.20 g/mol .

Parameter	Value
Molecular Formula	$\text{C}_{10}\text{H}_{11}\text{NO}_2$
Molecular Weight	177.20 g/mol

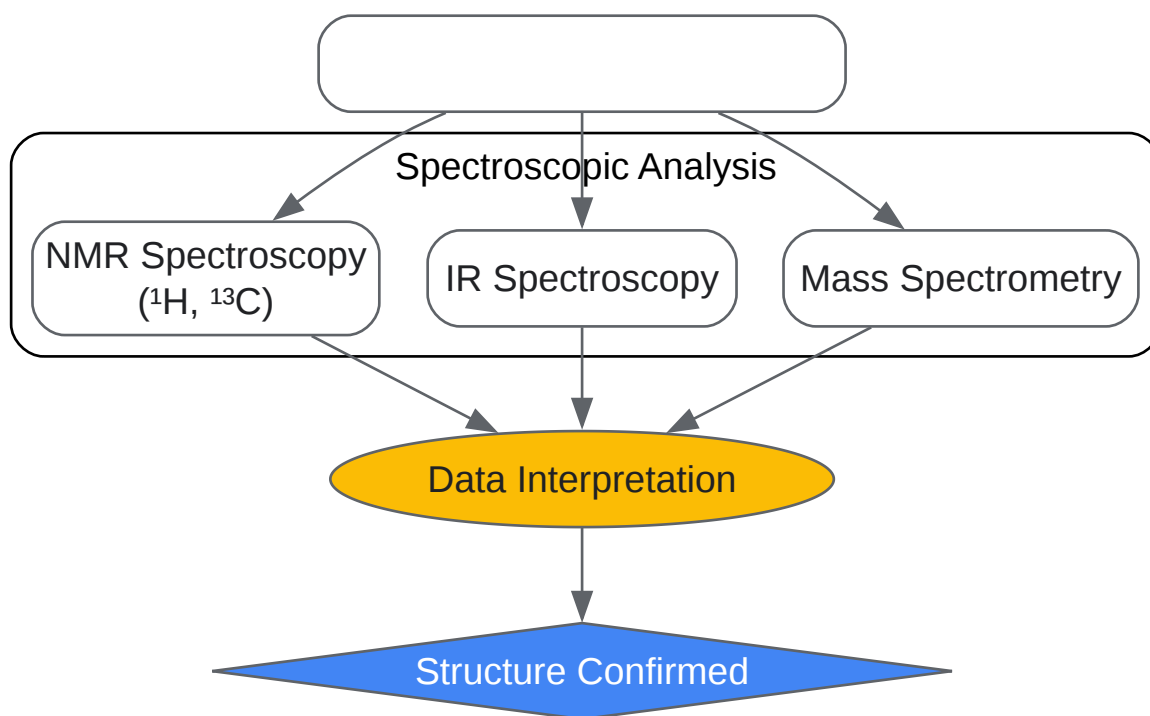
Visualizations

To further clarify the experimental and analytical workflow, the following diagrams are provided.



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Caption: Synthetic workflow for **methyl indoline-6-carboxylate**.



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Caption: Logical workflow for spectral analysis.

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References

- 1. Methyl Indoline-6-carboxylate | 341988-36-1 [chemicalbook.com]
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